tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate (CAS 634465-51-3) is a synthetic small-molecule building block featuring a 4-arylpiperidine core, a methylene-linked tert-butyl carbamate (Boc) protecting group, and a meta-trifluoromethyl substituent on the phenyl ring, with a molecular formula of C₁₈H₂₅F₃N₂O₂ and a molecular weight of 358.40 g/mol. Commercial suppliers report purity specifications of ≥95% (AKSci) and 98% (Leyan, CymitQuimica).

Molecular Formula C18H25F3N2O2
Molecular Weight 358.4
CAS No. 634465-51-3
Cat. No. B3060680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate
CAS634465-51-3
Molecular FormulaC18H25F3N2O2
Molecular Weight358.4
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C18H25F3N2O2/c1-16(2,3)25-15(24)23-12-17(7-9-22-10-8-17)13-5-4-6-14(11-13)18(19,20)21/h4-6,11,22H,7-10,12H2,1-3H3,(H,23,24)
InChIKeyPMACSCUBVLCSED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate (CAS 634465-51-3): Chemical Identity, Physicochemical Profile, and Comparator Landscape for Research Procurement


tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate (CAS 634465-51-3) is a synthetic small-molecule building block featuring a 4-arylpiperidine core, a methylene-linked tert-butyl carbamate (Boc) protecting group, and a meta-trifluoromethyl substituent on the phenyl ring, with a molecular formula of C₁₈H₂₅F₃N₂O₂ and a molecular weight of 358.40 g/mol . Commercial suppliers report purity specifications of ≥95% (AKSci) and 98% (Leyan, CymitQuimica) . Its closest commercially catalogued comparator is its para-substituted regioisomer, tert-butyl ((4-(4-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate (CAS 1713163-32-6), which shares the identical molecular formula but differs in the positional attachment of the -CF₃ group on the phenyl ring . Other relevant analogs include tert-butyl ((4-(trifluoromethyl)piperidin-4-yl)methyl)carbamate (CAS 1260836-26-7), where the trifluoromethyl group is directly attached to the piperidine ring rather than a phenyl group, and tert-butyl ((4-phenylpiperidin-4-yl)methyl)carbamate (CAS 1071866-01-7), which lacks the trifluoromethyl substituent entirely .

Why Generic Substitution of tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate (CAS 634465-51-3) Fails: Regioisomeric and Scaffold Specificity in 4-Arylpiperidine Building Blocks


In 4-arylpiperidine-based research intermediates, the position of the trifluoromethyl substituent on the phenyl ring is a critical determinant of molecular recognition, lipophilicity, and metabolic stability. The meta-substituted target compound (634465-51-3) and its para-substituted regioisomer (CAS 1713163-32-6) share the identical molecular formula (C₁₈H₂₅F₃N₂O₂) and nominal mass, making them chromatographically difficult to distinguish, yet any downstream pharmacophore derived from these building blocks will exhibit a fundamentally different spatial presentation of the -CF₃ group to biological targets . Generic substitution without positional fidelity introduces an uncontrolled variable that can confound structure-activity relationship (SAR) interpretation, alter target engagement, and compromise the reproducibility of synthetic routes in medicinal chemistry campaigns . Furthermore, analogs lacking the phenyl spacer (e.g., CAS 1260836-26-7) or lacking the -CF₃ group entirely (e.g., CAS 1071866-01-7) present fundamentally different physicochemical and pharmacophoric profiles that preclude their use as drop-in replacements .

Quantitative Differentiation Evidence for tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate (634465-51-3) Versus Closest Analogs


Regioisomeric Differentiation: Meta- vs. Para-Trifluoromethyl Position Determines Pharmacophoric Geometry in 4-Arylpiperidine Building Blocks

The meta-CF₃ substitution pattern in CAS 634465-51-3 positions the electron-withdrawing trifluoromethyl group at the 3-position of the phenyl ring, whereas the para-substituted regioisomer (CAS 1713163-32-6) places it at the 4-position. In carbamate-based piperidine inhibitor series, the position of the -CF₃ substituent on the aromatic ring has been shown to alter the dihedral angle between the piperidine and phenyl rings, affecting both the spatial trajectory of the carbamate moiety and the compound's interaction with hydrophobic binding pockets . The meta-substitution pattern results in a distinct electrostatic potential surface compared to the para-analog, which can lead to differential target recognition in structure-based drug design .

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

Purity Comparability: Commercially Available Specifications of 634465-51-3 vs. Its para-Regioisomer

Commercial sourcing data indicates that CAS 634465-51-3 is available at purity specifications of ≥95% (AKSci) to 98% (Leyan, CymitQuimica) . Its para-substituted regioisomer, CAS 1713163-32-6, is offered by MolCore at a specification of NLT 98% . Both compounds carry a molecular weight of 358.40 g/mol, ensuring comparable gravimetric handling in parallel synthesis workflows. The meta-substituted building block is stocked and shipped from multiple independent suppliers (AKSci in the USA, Leyan in China, Kishida in Japan), providing geographically diversified procurement options not uniformly available for the para-analog .

Chemical Procurement Quality Control Building Block Purity

Physicochemical Differentiation: Meta-CF₃ Phenyl vs. Direct Piperidine-CF₃ Scaffolds Alter Lipophilicity and Hydrogen Bonding Capacity

The target compound (634465-51-3) possesses two hydrogen bond donor sites (piperidine NH and carbamate NH) and a calculated logP that reflects the lipophilic contribution of both the tert-butyl carbamate and the meta-trifluoromethylphenyl groups . By contrast, the direct piperidine-CF₃ analog (CAS 1260836-26-7, molecular weight 282.30 g/mol, C₁₂H₂₁F₃N₂O₂) lacks the phenyl spacer, resulting in a substantially lower molecular weight, reduced aromatic surface area, and altered hydrogen bond acceptor/donor topology . The presence of the phenyl ring in 634465-51-3 adds ~76 g/mol in molecular weight and introduces a rigid aromatic plane that can engage in π-π stacking interactions, which are absent in the non-aromatic analog 1260836-26-7 . The non-fluorinated analog (CAS 1071866-01-7, C₁₇H₂₆N₂O₂, MW 290.40) serves as a negative control for evaluating the contribution of the -CF₃ group to target binding and metabolic stability .

Physicochemical Profiling Drug-like Properties Fragment-based Design

Synthetic Utility: Boc-Protected Amine Enables Orthogonal Deprotection in Multi-Step Medicinal Chemistry Sequences

The tert-butyl carbamate (Boc) protecting group in CAS 634465-51-3 serves as an acid-labile amine protecting group that can be selectively removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to expose the primary aminomethyl moiety for subsequent functionalization . This orthogonal deprotection strategy is a standard requirement in multi-step synthesis of drug candidates where the piperidine NH and the exocyclic aminomethyl group must be differentially protected. The benzyl carbamate (Cbz) analog, benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate, requires hydrogenolytic deprotection conditions that may be incompatible with substrates containing reduction-sensitive functional groups . The Boc strategy employed in 634465-51-3 is thus preferred for synthetic routes involving olefins, nitro groups, or other hydrogenation-sensitive moieties .

Synthetic Methodology Protecting Group Strategy Parallel Synthesis

Metabolic Stability Differentiation: meta-CF₃-Phenyl vs. Non-Fluorinated 4-Phenylpiperidine Scaffolds in Carbamate Series

The electron-withdrawing trifluoromethyl group at the meta-position of the phenyl ring in 634465-51-3 is expected to reduce the electron density of the aromatic system, thereby decreasing susceptibility to cytochrome P450-mediated oxidative metabolism relative to the non-fluorinated analog (CAS 1071866-01-7) . In carbamate-based piperidine inhibitor series, the introduction of -CF₃ groups on the aromatic ring has been demonstrated to improve metabolic stability in liver microsome assays. For example, in a series of piperidine carbamate-based HSL inhibitors, the incorporation of trifluoromethyl-substituted aromatic groups resulted in compounds that did not inhibit CYP isoforms 2D6, 3A4, and 1A2 at the concentrations tested . While direct metabolic stability data for 634465-51-3 itself have not been published, class-level precedent establishes that meta-CF₃ substitution on the phenyl ring of piperidine carbamates is associated with enhanced oxidative metabolic stability compared to non-fluorinated phenyl analogs .

Drug Metabolism Fluorine Chemistry Lead Optimization

Optimal Research and Industrial Application Scenarios for tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate (634465-51-3) Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Campaigns Targeting CNS or Metabolic Disease Receptors Requiring Defined meta-Trifluoromethyl Pharmacophore Geometry

When synthesizing focused libraries of 4-arylpiperidine carbamates for structure-activity relationship studies, the meta-CF₃ substitution pattern in 634465-51-3 defines a pharmacophoric vector distinct from para-substituted regioisomers. The compound's specific three-dimensional geometry, conferred by the meta-position of the trifluoromethyl group on the phenyl ring, determines steric and electronic complementarity with hydrophobic binding pockets in target receptors such as GPCRs and ion channels implicated in neurological and psychiatric disorders . Procurement of 634465-51-3 ensures that the resulting SAR data accurately reflects the contribution of the meta-CF₃ pharmacophore, avoiding the confounded results that would arise from inadvertently using the para-isomer (CAS 1713163-32-6) .

Fragment-Based Drug Discovery (FBDD) and Lead Optimization Incorporating Lipophilic Aromatic -CF₃ Building Blocks

In fragment-based screening and lead optimization programs, the combination of the 4-phenylpiperidine core with the meta-trifluoromethyl substituent in 634465-51-3 provides a balanced lipophilic-aromatic fragment (MW 358.40, containing one aromatic ring and three fluorine atoms) suitable for exploring hydrophobic pocket interactions . The presence of both the phenyl ring (enabling π-π stacking) and the -CF₃ group (providing metabolic stabilization) differentiates this building block from non-aromatic or non-fluorinated analogs. Downstream lead molecules derived from this scaffold may benefit from the well-established pharmacokinetic advantages of aryl-CF₃ motifs, including enhanced membrane permeability and reduced oxidative metabolism .

Multi-Step Parallel Synthesis Requiring Orthogonal Boc Protection for Chemoselective Amine Functionalization

The tert-butyl carbamate protecting group in 634465-51-3 provides orthogonal protection of the exocyclic aminomethyl moiety, enabling chemoselective functionalization of the piperidine NH under basic conditions followed by mild acidic Boc deprotection (TFA/DCM) to liberate the primary amine for subsequent coupling reactions . This orthogonal strategy is essential for constructing diverse compound libraries where the piperidine ring nitrogen and the aminomethyl side chain must carry different substituents. Unlike Cbz-protected analogs that require hydrogenolytic deprotection incompatible with reduction-sensitive substrates, the Boc strategy in 634465-51-3 broadens the scope of compatible downstream chemistry, making it the preferred choice for medicinal chemistry groups employing automated parallel synthesis platforms .

High-Purity Building Block Procurement for GMP-adjacent Preclinical Candidate Synthesis Requiring Multi-Vendor Supply Assurance

With commercial purity specifications ranging from ≥95% to 98% across multiple independent suppliers (AKSci, Leyan, Kishida, MolCore), 634465-51-3 offers procurement resilience for research programs scaling from milligram SAR exploration to multi-gram preclinical candidate synthesis . The availability of this specific meta-substituted regioisomer from geographically diversified suppliers (North America, Asia, Europe) mitigates single-vendor supply chain risk—an advantage not uniformly available for the para-substituted regioisomer (CAS 1713163-32-6). Researchers requiring documented purity certificates (COA) and analytical data (HPLC, NMR) for regulatory submissions can source 634465-51-3 from ISO-certified suppliers providing full quality assurance documentation .

Quote Request

Request a Quote for tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.